N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide
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Overview
Description
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide involves the inhibition of specific protein kinases, which are enzymes that regulate various cellular processes such as growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide
- 5-aminoazolo[1,5-a]pyrimidines
Uniqueness
N-(5-Cyano-2-(cyclohexylamino)pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
918662-98-3 |
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Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-cyano-2-(cyclohexylamino)pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H19N5O/c19-11-14-12-20-18(21-15-9-5-2-6-10-15)23-16(14)22-17(24)13-7-3-1-4-8-13/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H2,20,21,22,23,24) |
InChI Key |
ORVPYNKOKJOWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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